2,4-Dichlorophenol-d4
Description
Contextualizing the Environmental Presence and Significance of 2,4-Dichlorophenol (B122985) and Related Metabolites
2,4-Dichlorophenol (2,4-DCP) is a chlorinated phenol (B47542) that has been identified as a priority pollutant by the United States Environmental Protection Agency (EPA). mdpi.com Its presence in the environment is primarily due to its use as an intermediate in the manufacturing of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and as a germicide, antiseptic, and seed disinfectant. tpsgc-pwgsc.gc.carivm.nl It can also be formed as a degradation product of the antiseptic agent triclosan. nih.gov
Environmental contamination with 2,4-DCP can occur through industrial waste discharges and agricultural runoff. tandfonline.com While it is not expected to persist long in the water column due to volatilization and rapid degradation by ultraviolet light, it can be found in surface water, and in some cases, drinking water sources. epa.govwfduk.org In soil, it has moderate solubility and can potentially reach groundwater. tpsgc-pwgsc.gc.ca
The metabolism of 2,4-D in livestock can lead to the formation of 2,4-DCP, which has been detected in milk, eggs, and liver. wikipedia.org In rats, 2,4-DCP is rapidly metabolized to glucuronide and other conjugates and is eliminated from the body. tandfonline.com The toxicity of 2,4-DCP is a significant concern, with studies showing that it can be more toxic than its parent compound, 2,4-D. nih.gov
Fungi, including those isolated from marine invertebrates, have been shown to metabolize 2,4-DCP, producing various metabolites such as dichlorocatechol and hydroxyquinol. mdpi.com
Foundational Role of Stable Isotope-Labeled Analogs in Advanced Chemical and Biological Investigations
Stable isotope-labeled (SIL) compounds are molecules where one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled analogs are nearly identical in their chemical and physical behavior to their unlabeled counterparts. acanthusresearch.comwaters.com This similarity, combined with their mass difference, makes them ideal internal standards for analytical methods, particularly those using mass spectrometry. acanthusresearch.com
The use of SIL internal standards significantly improves the accuracy, precision, and reproducibility of quantitative analyses. waters.commusechem.com By adding a known amount of the SIL standard to a sample, any variations or losses that occur during sample preparation, extraction, and analysis can be accounted for. musechem.com This is especially crucial when analyzing complex samples like those found in biological and environmental matrices, where other substances can interfere with the measurement. musechem.com
In addition to quantitative analysis, SIL compounds are instrumental in:
Calibration: They are used to calibrate analytical instruments, ensuring consistent and accurate results. musechem.com
Method Validation: SIL standards serve as benchmarks to evaluate the performance of analytical methods. musechem.com
Mechanistic Studies: The isotopic label allows researchers to trace the metabolic pathways and degradation processes of compounds. smolecule.com
Strategic Rationale for Dedicated Research on 2,4-Dichlorophenol-d4 in Contemporary Environmental and Toxicological Studies
The scientific interest in this compound (2,4-DCP-d4) stems from the increasing need for accurate and reliable monitoring of its non-labeled counterpart, 2,4-DCP, in the environment. Given the environmental and toxicological significance of 2,4-DCP, precise quantification is essential for assessing its impact and ensuring regulatory compliance.
2,4-DCP-d4 serves as an ideal internal standard for the analysis of 2,4-DCP in various environmental samples, such as water and soil. smolecule.com Its chemical properties are virtually identical to 2,4-DCP, ensuring that it behaves similarly during analytical procedures. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by mass spectrometry. This enables the use of isotope dilution methods, which are highly accurate and sensitive. sigmaaldrich.com
The use of 2,4-DCP-d4 helps to overcome challenges in analytical chemistry, such as matrix effects, where the sample's composition can interfere with the analysis and affect the accuracy of the results. acanthusresearch.commusechem.com By using a stable isotope-labeled internal standard, researchers can correct for these effects and obtain more reliable data.
Furthermore, the deuterium labeling in 2,4-DCP-d4 provides a unique tool for mechanistic studies. It allows scientists to trace the fate of the molecule in environmental and biological systems, providing insights into its degradation pathways and metabolic processes. smolecule.com This information is crucial for understanding the environmental behavior and potential toxicity of chlorinated phenols.
Data Tables
Table 1: Properties of 2,4-Dichlorophenol
| Property | Value | Source |
| Chemical Formula | C₆H₄Cl₂O | nih.gov |
| Molecular Weight | 163.00 g/mol | nih.gov |
| Appearance | Colorless crystalline solid | nih.gov |
| Melting Point | 45 °C | nih.gov |
| pKa | 7.9 | smolecule.com |
| Log Kow | 3.2 | epa.gov |
Interactive Data Table 1: Properties of 2,4-Dichlorophenol
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-MSWVZFBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661914 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-12-0 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Comprehensive Isotopic Characterization of 2,4 Dichlorophenol D4
Methodologies for Precise Deuterium (B1214612) Incorporation in Phenolic Compounds
The synthesis of 2,4-Dichlorophenol-d4, specifically labeled on the aromatic ring and the hydroxyl group (2,4-Dichlorophenol-ring-d3, OD), necessitates a strategic approach to achieve high levels of deuterium incorporation at the desired positions. While specific proprietary synthesis methods for commercially available standards are not always disclosed, a common and effective strategy involves acid-catalyzed hydrogen-deuterium (H/D) exchange.
One plausible and widely utilized method for introducing deuterium onto an aromatic ring is through electrophilic substitution reactions in the presence of a strong deuterated acid. For phenolic compounds, the hydroxyl group is a strongly activating ortho-, para-director, facilitating the exchange of hydrogen atoms at these positions. A general procedure would involve dissolving the unlabeled 2,4-dichlorophenol (B122985) in an excess of a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), and heating the mixture to promote the exchange. The use of deuterium oxide (D₂O) as a co-solvent can also serve as the deuterium source. The reaction mechanism proceeds via the electrophilic attack of a deuteron (B1233211) (D⁺) on the electron-rich aromatic ring, forming a sigma complex intermediate, followed by the loss of a proton (H⁺) to restore aromaticity. The hydroxyl proton is readily exchangeable and will rapidly exchange with the deuterium from the solvent.
To achieve the specific labeling pattern of this compound (ring-d3, OD), the starting material would be 2,4-dichlorophenol. The three hydrogens on the aromatic ring are at positions 3, 5, and 6. The hydroxyl group activates the positions ortho and para to it. In 2,4-dichlorophenol, the -OH is at position 1, and the chloro groups are at positions 2 and 4. Therefore, positions 3, 5, and 6 are available for H/D exchange. The hydroxyl proton is also readily exchanged. By controlling the reaction conditions, such as temperature, reaction time, and the strength of the deuterated acid, it is possible to achieve high incorporation of deuterium at the three ring positions and the hydroxyl group.
A representative, though generalized, synthetic scheme is presented below:
Reaction Scheme:
| Reactant | Reagent/Solvent | Conditions | Product |
| 2,4-Dichlorophenol | Deuterated Sulfuric Acid / Deuterium Oxide | Heat, Inert Atmosphere | This compound (ring-d3, OD) |
Following the reaction, purification of the deuterated product is typically achieved through extraction and chromatographic techniques to remove any residual starting material and byproducts.
Rigorous Verification of Isotopic Purity and Positional Isomer Specificity
The utility of this compound as an internal standard is critically dependent on its isotopic purity and the absence of other dichlorophenol positional isomers. A combination of mass spectrometry and chromatographic methods is employed to rigorously assess these parameters.
Isotopic Purity Assessment:
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for determining the isotopic enrichment of the final product. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms. For this compound (with three ring deuteriums and one hydroxyl deuterium), the molecular weight is expected to increase by four mass units compared to the unlabeled compound.
The isotopic purity is calculated by comparing the intensity of the mass spectral peak for the desired deuterated molecule (e.g., m/z 166 for C₆D₃HCl₂OD) to the intensities of peaks corresponding to molecules with fewer deuterium atoms (e.g., d0, d1, d2, d3). A high isotopic purity is indicated by a dominant peak for the d4 species.
Positional Isomer Specificity:
The synthesis of 2,4-dichlorophenol can sometimes yield other dichlorophenol isomers, such as 2,6-dichlorophenol (B41786) or 3,5-dichlorophenol, as impurities. It is crucial to ensure that the deuterated product is free from these isomeric impurities. Gas chromatography with a high-resolution capillary column is an effective method for separating positional isomers of dichlorophenol lgcstandards.com. By comparing the retention time of the synthesized this compound with certified reference standards of other dichlorophenol isomers, the absence or presence of these impurities can be confirmed.
The following table summarizes the expected outcomes from the analysis of a high-purity this compound sample:
| Analytical Technique | Parameter Assessed | Expected Result |
| Gas Chromatography (GC) | Positional Isomer Purity | A single major peak corresponding to the retention time of 2,4-Dichlorophenol. Absence of significant peaks at the retention times of other dichlorophenol isomers. |
| Mass Spectrometry (MS) | Isotopic Enrichment | A molecular ion cluster with the most abundant peak corresponding to the d4-labeled compound. Minimal contributions from d0, d1, d2, and d3 species. |
Advanced Spectroscopic and Chromatographic Techniques for Structural and Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and further advanced chromatographic techniques provide definitive structural confirmation and corroborate the findings from the isotopic purity analysis.
¹H NMR Spectroscopy:
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of unlabeled 2,4-dichlorophenol, signals corresponding to the three aromatic protons and the hydroxyl proton are observed. For this compound (ring-d3, OD), the signals for the three aromatic protons and the hydroxyl proton should be significantly diminished or absent, depending on the level of deuteration. The presence of any residual proton signals at the positions expected for the aromatic protons would indicate incomplete deuteration. The chemical shifts for the protons in unlabeled 2,4-dichlorophenol are well-established, providing a clear reference for comparison psu.edu.
²H NMR Spectroscopy:
Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium atoms in the molecule. The ²H NMR spectrum of this compound would be expected to show signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl group, providing further confirmation of successful deuteration.
High-Performance Liquid Chromatography (HPLC):
In addition to GC, High-Performance Liquid Chromatography (HPLC) can be employed for the purification and purity assessment of this compound. HPLC methods have been developed for the separation of dichlorophenol isomers, which can be adapted for the analysis of the deuterated analog researchgate.net. A single, sharp peak in the chromatogram, with a retention time matching that of a 2,4-dichlorophenol standard, provides strong evidence of the compound's purity.
The following table summarizes the expected spectroscopic and chromatographic data for a high-quality sample of this compound:
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Absence or significant reduction of signals in the aromatic and hydroxyl proton regions. | Successful H/D exchange at the target positions. |
| Mass Spectrometry | Molecular ion peak shifted by +4 m/z units compared to the unlabeled compound. | Incorporation of four deuterium atoms. |
| Gas Chromatography | Single major peak with a specific retention time. | High purity and absence of positional isomers. |
Advanced Analytical Methodologies Employing 2,4 Dichlorophenol D4 As an Isotopic Tracer
Enhancements in Chromatographic Separations and Detection Limits through Deuterium (B1214612) Labeling
Deuterium labeling primarily enhances quantitative accuracy by correcting for analyte loss and matrix effects, but it also has implications for chromatography and detection limits. The substitution of hydrogen with deuterium, a heavier isotope, can lead to a phenomenon known as the "isotope effect" in reversed-phase liquid chromatography (RPLC). cchmc.org Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. epa.govnih.gov This is because C-D bonds are slightly shorter and stronger than C-H bonds, which can subtly alter the molecule's interaction with the stationary phase. cchmc.org
While this chromatographic shift exists, it is typically small and does not negatively impact the analysis when using mass spectrometric detection. nih.gov In fact, the primary benefit of using 2,4-Dichlorophenol-d4 is the significant improvement in the signal-to-noise ratio, which directly leads to lower (better) detection limits. nih.gov By using an internal standard that is chemically identical to the analyte, the analytical method can distinguish the analyte's signal from background noise and chemical interferences with much greater certainty. This allows for the reliable detection and quantification of 2,4-DCP at trace levels (ng/L or µg/kg) in complex samples. researchgate.net
Advanced Calibration Strategies and Rigorous Quality Assurance/Quality Control in Quantitative Analysis
The use of this compound is integral to advanced calibration and robust Quality Assurance/Quality Control (QA/QC) programs, which are essential for producing legally defensible and scientifically sound data. asdlib.orgacs.org
Calibration Strategies: With an isotopic internal standard, calibration is performed by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. This ratio-based approach automatically corrects for variations in injection volume and instrument sensitivity between runs, leading to more stable and reproducible calibration curves. clearsynth.com This is a significant improvement over external standard calibration, which is susceptible to such variations.
Quality Assurance/Quality Control (QA/QC): A comprehensive QA/QC program ensures that an analytical system remains in a state of statistical control. epa.govepa.gov this compound is used in several key QC samples:
Method Blanks: A blank sample (containing no analyte) is processed with the internal standard to ensure there is no contamination from laboratory glassware, reagents, or instruments. acs.org
Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of both 2,4-DCP and this compound. The recovery of 2,4-DCP is measured to verify the accuracy of the method for a given batch of samples.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A real environmental sample is split and spiked with known amounts of 2,4-DCP. The recovery of the spike is used to assess the effect of the specific sample matrix on the analytical method's accuracy and precision. epa.gov However, for methods that employ isotope dilution, every sample is effectively a matrix spike because the labeled compound recovery data provides an assessment of accuracy for each individual sample. epa.gov
By consistently analyzing these QC samples, laboratories can monitor method performance, identify any deviations from established control limits, and implement corrective actions, thereby ensuring the continuous production of high-quality data. asdlib.orgepa.gov
Investigations into Environmental Fate and Transformation Kinetics Utilizing 2,4 Dichlorophenol D4
Mechanistic Elucidation of Degradation Pathways and Reaction Intermediates
The application of 2,4-Dichlorophenol-d4 is crucial for unequivocally elucidating the complex degradation pathways of 2,4-DCP. By introducing a labeled form of the contaminant, researchers can accurately track its transformation into various intermediates and final products, even at very low concentrations in complex environmental matrices.
Tracing Biotransformation Processes in Microbial Systems
In microbial systems, 2,4-DCP can be biodegraded under both aerobic and anaerobic conditions. The use of this compound allows for the unambiguous identification of metabolites produced by microbial consortia. A common aerobic pathway for the degradation of 2,4-D involves its initial conversion to 2,4-DCP. nih.govnih.gov Subsequent microbial hydroxylation of 2,4-DCP, a critical step in its detoxification, leads to the formation of dichlorocatechol. nih.gov This intermediate is then subject to ring cleavage, eventually leading to mineralization.
Studies with unlabeled 2,4-DCP have identified key enzymes in this process, such as 2,4-DCP hydroxylase. nih.gov By using this compound, the transformation to deuterated dichlorocatechol could be definitively confirmed and quantified, providing precise data on the efficiency and kinetics of this enzymatic reaction in various microbial species, such as Cupriavidus necator and Pseudomonas strains. nih.gov
Under anaerobic conditions, the degradation of 2,4-DCP often proceeds through reductive dechlorination. The use of this compound would enable researchers to trace the stepwise removal of chlorine atoms, a process that can be challenging to monitor with unlabeled compounds due to the presence of other chlorinated phenols in the environment.
Fungal degradation of 2,4-DCP has also been observed, with some marine-derived fungi capable of transforming it into various hydroxylated and conjugated metabolites. mdpi.com The application of this compound in such studies would be instrumental in confirming the structures of these novel metabolites.
Kinetic Studies of Abiotic Transformation (e.g., Photolysis, Hydrolysis, Advanced Oxidation Processes)
The abiotic transformation of 2,4-DCP is a significant factor in its environmental persistence. Processes such as photolysis, hydrolysis, and advanced oxidation processes (AOPs) contribute to its degradation. Kinetic studies of these processes are essential for predicting the environmental half-life of 2,4-DCP. The use of this compound can provide more accurate kinetic data by minimizing interference from other compounds.
Advanced oxidation processes, such as the photo-Fenton process, have been shown to effectively degrade 2,4-DCP. nih.gov The reaction kinetics can vary depending on factors like the concentration of iron catalysts and hydrogen peroxide. nih.gov By employing this compound, researchers could perform kinetic isotope effect (KIE) studies. The KIE, which is the ratio of the rate constant of the reaction with the light isotopologue to that with the heavy isotopologue, can provide insights into the reaction mechanism, particularly the rate-determining step. wikipedia.org For instance, a significant KIE upon deuteration of the aromatic ring would suggest that the cleavage of a C-H (or in this case, C-D) bond is involved in the rate-limiting step of the oxidation process.
The following table illustrates the type of kinetic data that can be obtained from such studies, here exemplified with data from the degradation of unlabeled 2,4-DCP.
| Transformation Process | Initial 2,4-DCP Concentration (mg/L) | Rate Constant (k) | Half-life (t½) | Reference |
| Anaerobic Biodegradation | 124 | 0.67 day⁻¹ | 1.03 days | nih.gov |
| Aerobic Biodegradation (Culture M) | 104.4 | - | < 40 hours | nih.gov |
| Dechlorination by Fe/Ni Nanoparticles | - | 0.0277 min⁻¹ | 25.0 min | mdpi.com |
| Photo-Fenton Oxidation | - | - | - | nih.gov |
This table presents data for unlabeled 2,4-Dichlorophenol (B122985) and is intended to be illustrative of the kinetic parameters that can be determined with high precision using this compound.
Identification and Quantification of Transient Metabolites using Isotopic Labels
A significant challenge in studying the environmental fate of pollutants is the identification and quantification of transient metabolites, which are often present at low concentrations and have short half-lives. The use of isotopically labeled compounds like this compound, in conjunction with sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is a powerful approach to overcome this challenge.
The unique mass of the deuterated compound and its metabolites allows them to be easily distinguished from the background matrix. This is particularly useful in isotope dilution analysis, where a known amount of the labeled compound is added to a sample as an internal standard. This method enables highly accurate quantification of the native compound and its transformation products.
For example, in studies of 2,4-DCP degradation, intermediates such as isomeric chlorophenols and aliphatic acids have been identified. nih.gov The use of this compound would allow for the precise quantification of these deuterated intermediates, providing a clearer picture of the degradation pathway and the flux through different branches of the pathway. In plant metabolism studies, where 2,4-DCP can be conjugated with sugars and other cellular components, the use of radiolabeled ([¹⁴C]) 2,4-DCP has been employed to trace its fate. researchgate.net A similar approach with this compound would offer the advantage of not requiring radioactive materials, while still providing high sensitivity and specificity in metabolite identification.
Assessment of Environmental Transport and Distribution Dynamics
Understanding the transport and distribution of 2,4-DCP in the environment is crucial for assessing its potential for contaminating water resources and accumulating in different environmental compartments. This compound can be used as a tracer in laboratory and field studies to investigate these dynamics with high precision.
Analysis of Sorption and Desorption Kinetics in Diverse Soil and Sediment Systems
The mobility of 2,4-DCP in the subsurface is largely controlled by its sorption and desorption behavior in soils and sediments. These processes are influenced by soil properties such as organic carbon content and pH. nih.gov Studies on the sorption of unlabeled 2,4-DCP have shown that it can be a time-dependent process, with slow sorption continuing long after apparent equilibrium is reached at the particle scale. nih.gov
By using this compound in batch and column experiments, the kinetics of sorption and desorption can be accurately determined without interference from background levels of 2,4-DCP that may be present in contaminated soils. The deuterated compound allows for precise measurement of its concentration in both the aqueous and solid phases over time. This data is essential for developing and validating models that predict the transport of 2,4-DCP in the environment.
The following table provides an example of sorption data for unlabeled 2,4-DCP in different soil types, illustrating the kind of information that can be obtained with greater accuracy using this compound.
| Soil Type | Organic Carbon Content (%) | pH | Sorption Coefficient (Kd) (L/kg) | Reference |
| Allophanic Soil (0-20 cm) | - | 4.5 | - | nih.gov |
| Allophanic Soil (0-20 cm) | - | 6.0 | - | nih.gov |
| Allophanic Soil (0-20 cm) | - | 7.5 | - | nih.gov |
| Agricultural Soil | - | - | - | nih.gov |
| Woodland Soil | - | - | - | nih.gov |
This table presents qualitative findings for unlabeled 2,4-Dichlorophenol. The use of this compound would enable the generation of precise quantitative data for these parameters.
Evaluation of Leaching and Runoff Potential in Aquatic and Terrestrial Ecosystems
The potential for 2,4-DCP to leach from soil into groundwater or be transported via runoff into surface waters is a major environmental concern. Studies on the mobility of the parent compound, 2,4-D, have shown that it can have a high potential for leaching, although this can be mitigated by rapid degradation. nih.govresearchgate.net
The use of this compound in lysimeter or field plot studies would provide a direct and accurate measure of its leaching and runoff potential. By applying a known amount of the labeled compound to a soil surface and monitoring its presence in leachate and runoff water over time, a clear understanding of its mobility under different environmental conditions can be obtained. This information is critical for developing effective management strategies to prevent the contamination of water resources with 2,4-DCP.
Research on Volatilization and Atmospheric Transport Phenomena
A comprehensive review of scientific literature reveals a significant lack of research specifically investigating the volatilization and atmospheric transport of this compound. This deuterated form of 2,4-Dichlorophenol is most commonly utilized in a laboratory setting as an internal standard or surrogate for analytical chemistry, particularly in studies monitoring the environmental presence of its non-deuterated counterpart, 2,4-Dichlorophenol (2,4-DCP), and other related compounds.
The primary role of this compound in environmental science is to ensure the accuracy and precision of analytical measurements. By introducing a known quantity of the deuterated compound into a sample, scientists can account for any loss of the target analyte during sample preparation and analysis. This application, however, does not typically involve the release of this compound into the environment in quantities that would necessitate studies on its atmospheric fate.
Consequently, there are no available data tables or detailed research findings on the specific rates of volatilization, atmospheric half-life, or transport potential of this compound. Research into the atmospheric behavior of chlorophenols has focused on the non-deuterated forms, such as 2,4-DCP, which are more prevalent environmental contaminants. These studies investigate the volatilization of 2,4-DCP from soil and water, its transport in the atmosphere, and its degradation through various chemical and photochemical processes. However, these findings cannot be directly extrapolated to this compound without specific experimental verification, as isotopic labeling can sometimes influence the physicochemical properties of a molecule, albeit often to a minor extent.
The absence of dedicated research in this area underscores the specific and limited application of this compound as an analytical tool rather than its significance as an environmental pollutant. Future research may explore the atmospheric chemistry of deuterated compounds if their use or environmental presence were to increase, but at present, this remains a notable gap in the scientific literature.
Studies on Metabolic Pathways and Biotransformation in Biological Systems Using 2,4 Dichlorophenol D4
Comprehensive In Vivo and In Vitro Metabolism Research
Comparative Metabolic Studies in Animal and Plant Models
The metabolic processing of 2,4-DCP exhibits significant divergence between animal and plant systems, primarily in the nature of the conjugation molecules used for detoxification and excretion.
Animal Models: In vivo studies, predominantly using rats, demonstrate that 2,4-DCP is rapidly metabolized and eliminated. Following administration, the highest concentrations of 2,4-DCP are observed in the kidney, followed by the liver, fat, and brain. nih.gov The compound and its metabolites have very short half-lives, ranging from just 4 to 30 minutes, indicating a lack of bioaccumulation. nih.gov
The primary metabolic route in rats is conjugation. nih.govresearchgate.netcore.ac.uk Using Carbon-14 labeled 2,4-DCP, studies have shown that approximately 69% of the administered dose is excreted in the urine within 48 hours. nih.gov The major metabolites identified are 2,4-DCP-glucuronide and 2,4-DCP-sulfate. nih.gov A novel dehydrated glucuronide conjugate has also been characterized. nih.govresearchgate.net This rapid conversion into water-soluble conjugates facilitates efficient renal clearance.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Excretion Route | Urine | nih.gov |
| Excretion Rate | ~69% of dose within 48 hours | nih.gov |
| Major Metabolites | Glucuronide and Sulfate (B86663) conjugates | nih.gov |
| Tissue Distribution (Highest to Lowest) | Kidney > Liver > Fat > Brain | nih.gov |
| Elimination Half-Life | 4 - 30 minutes | nih.gov |
Plant Models: Plants also employ conjugation as a primary detoxification strategy for 2,4-DCP, but they utilize different molecules than animals. Studies on various edible plants, including cotton, tomato, rape, and potato, have revealed that the major terminal metabolites are saccharide conjugates. nih.govregulations.gov The principal pathway involves an initial conjugation with glucose to form DCP-glucose, which is often followed by a further reaction with malonic acid to yield DCP-(6-O-malonyl)-glucoside. nih.govregulations.gov
This pathway is consistent across numerous plant species, from terrestrial crops to aquatic macrophytes and marine microalgae. researchgate.netresearchgate.netnih.gov For example, the marine microalga Tetraselmis marina was found to convert 2,4-DCP into 2,4-dichlorophenyl-beta-d-glucopyranoside and subsequently into 2,4-dichlorophenyl-beta-d-(6-O-malonyl)-glucopyranoside. nih.gov In some aquatic plants, such as Lemna minor, an unusual glucosyl-pentose conjugate was identified as a major metabolite. nih.gov These conjugation reactions increase the water solubility of 2,4-DCP and allow for its sequestration within the plant cell, typically in the vacuole. researchgate.net
| Plant Species | Major Metabolite(s) | Reference |
|---|---|---|
| Cotton, Tomato, Rape, Potato | DCP-(6-O-malonyl)-glucoside, DCP-glucose | nih.govregulations.gov |
| Tetraselmis marina (microalga) | DCP-glucopyranoside, DCP-(6-O-malonyl)-glucopyranoside | nih.gov |
| Lemna minor (macrophyte) | DCP-glucosyl-pentose conjugate | nih.gov |
| Wheat, Soybean | Malonylated glucoside conjugates | researchgate.net |
Characterization of Enzyme-Mediated Transformation Mechanisms
The biotransformation of 2,4-DCP is facilitated by a diverse array of enzymes across different biological kingdoms.
Microbial Systems: Microorganisms have evolved sophisticated enzymatic pathways to degrade and mineralize 2,4-DCP. In aerobic bacteria, the degradation is often initiated by a 2,4-dichlorophenol hydroxylase (TfdB) , which converts 2,4-DCP to 3,5-dichlorocatechol. researchgate.netnih.gov This catechol intermediate then undergoes aromatic ring cleavage by chlorocatechol 1,2-dioxygenase (TfdC) , leading to intermediates that are funneled into the tricarboxylic acid cycle. researchgate.netnih.govresearchgate.net Some bacteria can also utilize a meta-cleavage pathway. researchgate.netnih.gov
Fungi also play a significant role in 2,4-DCP detoxification. The process often involves a two-phase system analogous to that in higher organisms. nih.govnih.gov Phase I involves hydroxylation, typically by cytochrome P450 monooxygenases , to create more reactive intermediates. nih.gov Phase II involves conjugation of these intermediates with molecules like sulfates or glucosides. nih.gov Other enzymes, such as laccases and peroxidases , are also employed by fungi and bacteria to oxidize 2,4-DCP. nih.govnih.gov
Under anaerobic conditions, a different pathway of reductive dechlorination is observed. In freshwater sediments, microbes sequentially dechlorinate 2,4-DCP to 4-chlorophenol (B41353), then to phenol (B47542), which is subsequently carboxylated to benzoate (B1203000) and finally degraded to methane (B114726) and CO2. nih.gov
Mammalian Systems: In mammals, Phase I metabolism of 2,4-DCP can be mediated by cytochrome P450 (CYP) enzymes . In vitro studies have shown that human CYP enzymes can metabolize the compound. The primary detoxification route, however, involves Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) , which catalyze the addition of glucuronic acid and sulfate groups, respectively. nih.gov
| Enzyme Class | Specific Enzyme Example | Organism Type | Role | Reference |
|---|---|---|---|---|
| Hydroxylase | 2,4-DCP Hydroxylase (TfdB) | Bacteria | Hydroxylation to 3,5-dichlorocatechol | nih.gov |
| Dioxygenase | Chlorocatechol 1,2-dioxygenase (TfdC) | Bacteria, Fungi | Aromatic ring cleavage (ortho-cleavage) | nih.govnih.gov |
| Oxidoreductase | Laccase | Fungi, Bacteria | Oxidative degradation | nih.govnih.gov |
| Monooxygenase | Cytochrome P450 | Fungi, Mammals | Phase I hydroxylation | nih.gov |
| Transferase (Phase II) | UDP-glucuronosyltransferase (UGT) | Mammals | Glucuronide conjugation | nih.gov |
| Glucosyltransferase | Plants | Glucose conjugation (Glycosylation) | researchgate.netunl.edu |
Investigations into Bioaccumulation and Biomagnification Processes
Bioaccumulation is the buildup of a substance in an individual organism over time, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. cimi.orgmiami.edu For a chemical to bioaccumulate significantly, it generally needs to be persistent in the environment, readily absorbed, and slowly metabolized or excreted. oregonstate.edu
Despite having a log Kow (octanol-water partition coefficient) of 3.11, which suggests a moderate potential for partitioning into fatty tissues, studies indicate that 2,4-DCP has a low potential for bioaccumulation. core.ac.uk This is primarily due to its rapid biotransformation and elimination in many organisms. As noted in animal studies, the elimination half-life of 2,4-DCP and its conjugates is extremely short (minutes), preventing significant buildup in tissues. nih.govcore.ac.uk
Due to its rapid metabolism and low bioaccumulation potential, significant biomagnification of 2,4-DCP through the food chain is not expected. The compound is efficiently converted into more polar, water-soluble metabolites by organisms at various trophic levels, from microbes and plants to animals, which facilitates its excretion and prevents its transfer and concentration up the food chain.
Elucidation of Detoxification and Conjugation Pathways via Isotopic Tracing
Isotopic tracing is a powerful analytical technique that underpins much of the current understanding of 2,4-DCP metabolism. By using isotopically labeled molecules, such as 2,4-Dichlorophenol-d4 or ¹⁴C-labeled 2,4-DCP, scientists can distinguish the administered compound and its subsequent metabolites from the vast pool of endogenous molecules within an organism.
The process involves administering the labeled compound and then tracking the isotopic signal. This allows for the precise measurement of absorption, distribution, metabolism, and excretion rates. For example, the discovery that the primary metabolites in rats are glucuronide and sulfate conjugates was achieved by administering ¹⁴C-2,4-DCP and analyzing the radioactive compounds excreted in the urine using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radiochemical detection. nih.govresearchgate.net
Similarly, the identification of glucose and malonyl-glucose conjugates as the main detoxification products in a wide range of plants was confirmed through experiments using ¹⁴C-2,4-DCP. nih.govregulations.govnih.gov Researchers were able to isolate the radioactive metabolites from plant extracts and determine their chemical structures using enzymatic hydrolysis and mass spectrometry. nih.govnih.gov
In essence, isotopic tracers like this compound serve as a beacon, illuminating the complex detoxification and conjugation pathways. In both animals and plants, conjugation is the key detoxification strategy. This process, elucidated through isotopic tracing, involves masking the reactive hydroxyl group of the phenol with a polar molecule (glucuronic acid, sulfate, or a sugar), which increases its water solubility and facilitates its elimination or sequestration, thereby reducing its potential toxicity. nih.govresearchgate.netunl.edu
Ecotoxicological and Toxicological Research Methodologies Incorporating 2,4 Dichlorophenol D4
Mechanistic Assessment of Toxicity and Modes of Action through Metabolite Tracing
The biotransformation of a xenobiotic is a key determinant of its toxicity. Metabolite tracing studies, which aim to identify and quantify the metabolic products of a parent compound, are essential for understanding its mode of action and detoxification or bioactivation pathways. 2,4-DCP-d4 is a powerful tool in these investigations, enabling researchers to track the metabolic fate of 2,4-DCP in various biological systems, from microorganisms to plants and animals.
In a typical metabolite tracing study, an organism or biological system is exposed to the parent compound, 2,4-DCP. A known quantity of 2,4-DCP-d4 is then used during the sample analysis phase, primarily with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The deuterated standard allows for the precise quantification of the parent compound and its metabolites, even at very low concentrations in complex biological matrices.
Research has shown that 2,4-DCP undergoes several metabolic transformations. In mammals, it is rapidly metabolized into its glucuronide conjugate, which is the major metabolite excreted in urine. oecd.org In plants, the primary terminal metabolites are saccharide conjugates, such as DCP-(6-O-malonyl)-glucoside and its precursor, DCP-glucose. nih.govregulations.gov The degradation of 2,4-DCP can also occur in the environment through microbial action. For instance, anaerobic degradation can produce 4-chlorophenol (B41353) as a major product. oecd.org The use of 2,4-DCP-d4 allows researchers to confidently identify and quantify these and other novel metabolites, helping to build a comprehensive picture of the compound's metabolic pathways and assess the potential toxicity of its breakdown products.
| Organism/System | Key Metabolites Identified | Research Context |
| Mammals | Glucuronide conjugate | Major urinary excretion product. oecd.org |
| Edible Plants (e.g., cotton, tomato) | DCP-(6-O-malonyl)-glucoside, DCP-glucose | Primary terminal metabolites from plant detoxification pathways. nih.govregulations.gov |
| Bacteria (e.g., Alcaligenes eutrophus) | 3,5-Dichlorocatechol | Intermediate in the ortho-cleavage degradation pathway. core.ac.uk |
| Anaerobic Microorganisms | 4-Chlorophenol | Major product of anaerobic degradation in the environment. oecd.org |
Advanced Exposure Pathway Analysis and Environmental Risk Characterization
To characterize the risk posed by 2,4-DCP, it is crucial to understand its sources, environmental fate, and the pathways through which organisms are exposed. 2,4-DCP is introduced into the environment primarily through the degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in soil and water. epa.gov It is also used as an intermediate in chemical manufacturing and can be formed during water chlorination processes. epa.gov Due to its uses, 2,4-DCP is frequently detected in surface waters, with concentrations varying significantly by location. nih.govaloki.hu
Advanced exposure analysis relies on highly accurate analytical methods to quantify 2,4-DCP in various environmental media, including water, soil, air, and biota. epa.gov Isotope dilution mass spectrometry, which employs 2,4-DCP-d4 as an internal standard, is the gold standard for this type of analysis. By adding a precise amount of 2,4-DCP-d4 to an environmental sample at the beginning of the extraction process, analysts can correct for any loss of the target analyte during sample preparation and analysis. This ensures highly accurate and reliable quantification, which is essential for:
Environmental Monitoring: Tracking the concentration of 2,4-DCP in rivers, lakes, and groundwater to assess the extent of contamination. aloki.hu
Fate and Transport Modeling: Studying processes like volatilization, adsorption to soil, and biodegradation that govern the chemical's movement and persistence in the environment. oecd.orgepa.gov
Human Exposure Assessment: Measuring 2,4-DCP levels in drinking water, air, and food to estimate human intake and conduct risk assessments. epa.gov
The physical-chemical properties of 2,4-DCP, such as its water solubility and vapor pressure, indicate that drinking water and air are potentially significant exposure pathways for the general population. epa.gov While its potential for bioaccumulation is considered low, its presence in aquatic ecosystems necessitates robust monitoring to protect environmental health. oecd.orgepa.gov The precision afforded by using 2,4-DCP-d4 is indispensable for generating the high-quality data needed for these environmental risk characterizations.
| Environmental Compartment | Key Findings | Methodological Role of 2,4-DCP-d4 |
| Surface Water | Frequently detected contaminant; a major metabolite of the herbicide 2,4-D. epa.govnih.gov Concentrations in some Chinese surface waters reached up to 19,960 ng/L. nih.gov | Enables accurate quantification for monitoring programs and establishing water quality criteria. |
| Air | Volatilization is an important fate process; thousands of pounds are released annually to the air from industrial sources. epa.gov | Used as an internal standard for precise measurement in air samples to assess inhalation exposure risks. |
| Soil | Enters soil via degradation of 2,4-D; persistence can be moderate depending on conditions. juniperpublishers.comacs.org | Facilitates accurate measurement in soil and sediment to study leaching potential and degradation rates. |
| Biota | Low potential for bioaccumulation in fish and shellfish (BAF ranges from 31-48 L/kg). epa.gov | Critical for precise quantification in tissue samples to validate bioaccumulation models. |
Development and Application of Novel Biomarkers in Environmental Health Studies
Biomarkers are measurable indicators of exposure, effect, or susceptibility that are used in environmental health studies to link chemical exposures to health outcomes. Research into the health effects of 2,4-DCP has identified several potential biomarkers. For instance, studies have investigated its effects on the immune system in fish and its association with olfactory dysfunction in humans. nih.govnih.gov
2,4-DCP-d4 plays a fundamental, albeit indirect, role in the development and application of such biomarkers. Its primary function is in the analytical methods used to validate these biological indicators:
Biomarkers of Exposure: The most direct biomarker of exposure is the measurement of the chemical or its metabolites in biological tissues or fluids, such as blood or urine. The accurate quantification of urinary 2,4-DCP, for example, is essential for epidemiological studies seeking to correlate exposure levels with health effects. nih.gov The use of 2,4-DCP-d4 as an internal standard in LC-MS/MS methods ensures the reliability of these exposure measurements.
Biomarkers of Effect: These are measurable biochemical, physiological, or behavioral changes within an organism that result from exposure. For example, a study on African Catfish exposed to 2,4-DCP found significant increases in markers of oxidative stress (lipid peroxidation) and DNA fragmentation, as well as alterations in immune parameters like white blood cell counts and gene expression of inflammatory markers (TNF-α). nih.gov While 2,4-DCP-d4 is not used to measure these effect biomarkers directly, it is crucial for accurately quantifying the exposure concentrations of 2,4-DCP that lead to these effects, thereby establishing a clear exposure-response relationship.
By enabling the precise measurement of 2,4-DCP in both exposure media and biological samples, 2,4-DCP-d4 is an essential tool for discovering and validating novel biomarkers. This, in turn, strengthens the evidence base for understanding the potential health risks associated with 2,4-DCP exposure and for developing protective environmental health standards.
Emerging Research Directions and Methodological Innovations for 2,4 Dichlorophenol D4
Integration with Multi-Omics Disciplines (e.g., Metabolomics, Proteomics, Fluxomics)
The use of stable isotope-labeled compounds is fundamental to overcoming major limitations in metabolomics, including metabolite identification, absolute quantification, and flux analysis. nih.gov 2,4-Dichlorophenol-d4 is increasingly integrated into multi-omics workflows to trace the biotransformation of its non-labeled counterpart, 2,4-Dichlorophenol (B122985) (2,4-DCP), a priority environmental pollutant.
In metabolomics , D4-2,4-DCP is primarily used as an internal standard for quantitative analysis. By adding a known amount of the deuterated standard to a sample, researchers can accurately measure the concentration of endogenous 2,4-DCP using mass spectrometry, correcting for variations in sample preparation and instrument response. This stable isotope dilution assay is considered the gold standard for quantification.
Furthermore, in metabolic flux analysis (MFA) , D4-2,4-DCP can be used as a tracer to elucidate degradation pathways in microorganisms or environmental systems. wikipedia.org By exposing a microbial consortium to D4-2,4-DCP, scientists can track the incorporation of deuterium (B1214612) into downstream metabolites. This allows for the unambiguous identification of degradation products and provides a quantitative measure of the flux through different biochemical reactions. wikipedia.org This approach is invaluable for discovering novel metabolic pathways and understanding how organisms process xenobiotic compounds. nih.gov
The integration with proteomics involves techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where changes in protein expression in response to 2,4-DCP exposure can be monitored. While D4-2,4-DCP is not directly used to label proteins, its application in parallel metabolomics studies provides a more holistic, systems-level understanding of an organism's response to the contaminant. creative-proteomics.com
Table 1: Application of this compound in Multi-Omics
| Omics Discipline | Primary Role of this compound | Research Outcome |
|---|---|---|
| Metabolomics | Internal Standard for Quantification | Accurate measurement of 2,4-DCP levels in complex matrices. |
| Fluxomics | Isotopic Tracer | Elucidation of degradation pathways and measurement of metabolic rates. |
| Proteomics | Correlative Analysis Tool | Understanding changes in protein expression linked to 2,4-DCP metabolism. |
Utilization of High-Resolution Mass Spectrometry and Advanced Isotope Ratio Analysis
High-resolution mass spectrometry (HR-MS) is an indispensable tool for the analysis of isotopically labeled compounds like D4-2,4-DCP. rsc.org Techniques such as liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) allow for the precise determination of isotopic enrichment and structural integrity of deuterated molecules. rsc.org The high mass accuracy of HR-MS instruments can easily distinguish between the mass of 2,4-DCP and D4-2,4-DCP, enabling clear identification and quantification even in complex environmental samples.
Advanced isotope ratio analysis provides a quantitative measure of the deuterium abundance in a sample. This is crucial for verifying the isotopic purity of the D4-2,4-DCP standard and for accurately tracing its fate in experimental systems. nih.gov While Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine isotopic abundance, HR-MS offers superior sensitivity for detecting low concentrations typical in environmental studies. rsc.orgnih.gov
The combination of gas chromatography (GC) with mass spectrometry (GC-MS) is also used to analyze 2,4-DCP and its degradation products. nih.gov In such analyses, D4-2,4-DCP serves as an ideal internal standard due to its similar chromatographic behavior to the unlabeled analyte, but distinct mass spectrum. psu.edu
Table 2: Mass Spectrometric Properties of 2,4-DCP and its Deuterated Isotopologue
| Compound | Chemical Formula | Exact Monoisotopic Mass (Da) | Primary Use in MS |
|---|---|---|---|
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 161.9639 | Analyte |
| This compound | C₆D₄Cl₂O | 165.9889 | Internal Standard, Tracer |
Development of Computational Models and Predictive Analytics for Environmental Fate and Behavior
Computational environmental fate models are used to predict the transport, distribution, and persistence of chemicals like 2,4-DCP in the environment. mdpi.com These models rely on key physicochemical and biological parameters, such as the soil adsorption coefficient (Koc) and biodegradation half-life.
This compound plays a vital role in the experimental validation and refinement of these predictive models. By conducting controlled microcosm or mesocosm studies with D4-2,4-DCP, researchers can generate precise empirical data on its behavior. For instance, the deuterated compound can be introduced into a soil or sediment sample, and its rate of degradation and partitioning between water and solid phases can be monitored over time. This real-world data is then compared against the predictions of the computational model. Discrepancies between the measured and predicted values can be used to refine the model's algorithms and improve its predictive accuracy.
Using D4-2,4-DCP as a tracer in these validation studies is advantageous because it can be distinguished from any pre-existing background contamination of non-labeled 2,4-DCP, ensuring that the measurements accurately reflect the behavior of the newly introduced chemical.
Table 3: Key Environmental Fate Parameters for 2,4-Dichlorophenol used in Predictive Models
| Parameter | Description | Typical Value (for 2,4-DCP) | Role of D4-2,4-DCP |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | Tendency of a chemical to bind to soil organic matter. | 646 - 721 L/kg epa.gov | Experimental validation of partitioning behavior. |
| Biodegradation Half-Life | Time required for 50% of the compound to be degraded by microorganisms. | ~3.98 days epa.gov | Accurate measurement of degradation rates in controlled studies. |
| Bioconcentration Factor (BCF) | Accumulation of a chemical in an organism from water. | 33.9 - 57.4 L/kg epa.gov | Tracing bioaccumulation without background interference. |
| Atmospheric Hydroxylation Rate | Rate of degradation in the atmosphere by hydroxyl radicals. | ~1.06e-12 cm³/molecule·sec epa.gov | N/A (primarily used in aquatic/terrestrial models) |
Contribution to the Design of Novel Remediation Strategies Based on Mechanistic Insights
Understanding the precise mechanisms of degradation is essential for designing effective and efficient remediation strategies for 2,4-DCP contaminated sites. nih.govnih.govresearchgate.net Isotopic labeling with D4-2,4-DCP is a powerful technique for unraveling these complex reaction pathways. researchgate.net
In bioremediation studies, where microorganisms are used to break down pollutants, D4-2,4-DCP can be used to confirm the sequence of degradation steps. For example, research on the anaerobic degradation of 2,4-DCP has shown a sequential dechlorination process, first to 4-chlorophenol (B41353) and then to phenol (B47542). nih.gov Using D4-2,4-DCP in such studies allows researchers to track the deuterium label as it moves from the parent compound to intermediate products, confirming the pathway and identifying rate-limiting steps. nih.gov
Similarly, in advanced oxidation processes (AOPs), such as those using persulfate or nanoscale zero-valent iron, D4-2,4-DCP can help elucidate the reaction mechanisms. rsc.org By analyzing the deuterated products and byproducts, scientists can gain insights into the specific chemical reactions taking place, such as reductive dechlorination or oxidative degradation. rsc.org This mechanistic understanding enables the optimization of reaction conditions (e.g., pH, catalyst dosage) to maximize the degradation efficiency and minimize the formation of toxic intermediates, leading to the design of more robust and reliable remediation technologies. researchgate.net
Conclusion: Synthesizing Research Advancements and Future Perspectives
Summary of Key Contributions and Discoveries Pertaining to 2,4-Dichlorophenol-d4 Research
The most significant contribution of this compound lies in its application as an internal standard in analytical methodologies, particularly in chromatography and mass spectrometry. The use of deuterated analogs as internal standards is a well-established practice to improve the accuracy and reproducibility of quantitative analyses. lcms.cz These stable isotopically labeled molecules are considered ideal internal standards because they exhibit physical and chemical properties nearly identical to the target analyte. researchgate.net
One of the key discoveries enabled by the use of this compound is the precise measurement of 2,4-Dichlorophenol (B122985) (2,4-DCP) in human biological samples, such as urine. nih.gov For instance, in a Korean biomonitoring survey, 2,4-dichlorophenol-3,5,6-d3 was used as an internal standard to determine the urinary concentrations of 2,4-DCP and 2,5-Dichlorophenol. nih.gov This research provided valuable data on the exposure of the general population to these compounds, revealing that 63.4% of the representative Korean adults had detectable levels of 2,4-DCP in their urine. nih.gov Such studies are crucial for assessing public health risks associated with environmental pollutant exposure.
The use of this compound and other deuterated standards enhances the reliability of analytical methods by compensating for variations during sample preparation and instrumental analysis. chromatographyonline.com This is particularly important when dealing with complex matrices like environmental water samples or biological fluids, where matrix effects can significantly impact the accuracy of quantification. While not all studies explicitly detail the use of this compound, the principles of using isotopically labeled standards are fundamental to the accurate environmental monitoring of pollutants like 2,4-DCP. lcms.cz
Identification of Critical Knowledge Gaps and Prioritized Future Research Trajectories
Despite its utility, there are several knowledge gaps and areas for future research concerning this compound.
Synthesis and Availability: While commercially available, detailed and optimized synthesis protocols for this compound are not extensively published in peer-reviewed literature. Research into more efficient and cost-effective synthesis methods would be beneficial for its wider application.
Isotopic Stability and Exchange: A potential issue with deuterated standards is the possibility of deuterium-hydrogen exchange, which could compromise the accuracy of quantification. chromatographyonline.com Research is needed to thoroughly evaluate the isotopic stability of this compound under various sample storage and analytical conditions. While nitrogen-15 (B135050) and carbon-13 labeled standards are often preferred to eliminate deuterium (B1214612) isotope effects, deuterated standards remain widely used. chromatographyonline.com
Matrix Effects and Ionization Efficiency: Although internal standards are used to correct for matrix effects, the behavior of the deuterated and non-deuterated compounds during ionization in mass spectrometry may not be identical under all conditions. nih.gov Future research could focus on detailed comparisons of the ionization efficiencies of 2,4-Dichlorophenol and its deuterated analog in different matrices and with various ionization techniques to further refine quantitative methods.
Expanded Applications: While its primary use is in monitoring 2,4-DCP, future research could explore the use of this compound in metabolic and environmental fate studies. Using isotopically labeled compounds can help trace the metabolic pathways and environmental degradation of the parent compound with high specificity.
Broader Scientific Implications for Environmental Science, Public Health, and Regulatory Frameworks
The advancements in analytical methods, made possible by the use of this compound, have significant implications for several scientific and regulatory domains.
Environmental Science: Accurate quantification of 2,4-DCP in environmental samples such as water and soil is crucial for assessing the extent of contamination and for developing effective remediation strategies. nih.govtpsgc-pwgsc.gc.ca 2,4-DCP is a known environmental pollutant, and its monitoring is essential for protecting aquatic ecosystems. nih.gov The use of this compound as an internal standard allows for more reliable data, which in turn supports more accurate environmental risk assessments.
Public Health: Biomonitoring studies that utilize this compound provide valuable data on human exposure to 2,4-DCP. nih.gov This information is vital for understanding the potential health risks associated with this compound, which has been linked to various adverse health effects. nih.gov Accurate exposure data is a cornerstone of epidemiological studies and public health policy. The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for 2,4-dichlorophenol to protect human health. epa.gov The reliable analytical methods underpinned by the use of deuterated standards are essential for the enforcement of such regulations.
Regulatory Frameworks: Regulatory bodies rely on accurate and validated analytical methods to set and enforce environmental quality standards. ucla.edu The use of this compound contributes to the robustness of these methods, providing a sound scientific basis for regulatory decision-making. For example, establishing maximum contaminant levels in drinking water or acceptable daily intake values requires precise exposure assessment, which is enhanced by the use of isotopically labeled internal standards.
Q & A
Basic Research Questions
Q. How can I prepare stable analytical standards of 2,4-dichlorophenol-d4 for environmental analysis?
- Methodology : Use deuterated analogs as internal standards to correct for matrix effects and instrument variability. Dissolve 2,4-dichlorophenol-d4 in methanol or dichloromethane at concentrations of 0.2–5 mg/mL, depending on detection limits (e.g., GC-MS). Ensure storage in amber glass vials at 0–6°C to prevent photodegradation and isotopic exchange .
- Key Data :
| Solvent | Stability (20°C) | Recommended Storage |
|---|---|---|
| Methanol | >6 months | 0–6°C, dark |
| CH2Cl2 | >12 months | 0–6°C, inert atmosphere |
Q. What are the optimal conditions for solubilizing 2,4-dichlorophenol-d4 in aqueous systems?
- Methodology : Use co-solvents like ethanol (10–20% v/v) or acetone to enhance solubility. For aqueous solutions, adjust pH to alkaline conditions (e.g., NaOH, pH >10) to deprotonate the phenolic group, improving solubility to ~4.5 g/L at 20°C .
Q. How do I validate the purity of 2,4-dichlorophenol-d4 using spectroscopic methods?
- Methodology : Combine <sup>1</sup>H NMR (absence of non-deuterated proton signals) and GC-MS (monitor isotopic purity via m/z ratios). For GC, use a DB-5MS column with a temperature gradient of 40°C (2 min) to 280°C at 10°C/min .
Advanced Research Questions
Q. How can I design a multivariable experiment to optimize 2,4-dichlorophenol-d4 degradation via Fenton’s reagent?
- Methodology : Apply a factorial design to evaluate interactions between Fe<sup>2+</sup> concentration (0.1–1 mM), H2O2 load (5–50 mM), and temperature (20–50°C). Use response surface methodology (RSM) to model degradation efficiency at 5, 10, and 20 min intervals. Prioritize Fe<sup>2+</sup> as a critical variable, but identify optimal H2O2 and temperature thresholds to avoid over-oxidation .
- Example Optimization Table :
| Variable | Range Tested | Optimal Value (20 min) | Effect on Degradation |
|---|---|---|---|
| Fe<sup>2+</sup> | 0.1–1 mM | 0.5 mM | Positive (p < 0.01) |
| H2O2 | 5–50 mM | 30 mM | Curvilinear (p < 0.05) |
| Temperature | 20–50°C | 35°C | Negative above 40°C (p < 0.05) |
Q. How do isotopic effects (d4 vs. non-deuterated) influence the toxicity or environmental persistence of 2,4-dichlorophenol?
- Methodology : Compare degradation kinetics (e.g., half-life in soil/water) and toxicity endpoints (e.g., LC50 in Daphnia magna) between deuterated and non-deuterated forms. Use LC-MS/MS to track metabolite profiles. Studies suggest deuterated forms may exhibit slower degradation due to kinetic isotope effects but similar acute toxicity .
Q. How should I resolve contradictions in degradation efficiency data across studies using 2,4-dichlorophenol-d4?
- Methodology :
Systematic Review : Screen literature using PubMed/TOXCENTER with keywords "2,4-dichlorophenol degradation" + "isotope effect" (yields ~974 records; refine to ~95 relevant studies) .
Meta-Analysis : Normalize data by reaction conditions (pH, catalyst type). For example, discrepancies in Fenton’s efficiency may arise from unaccounted Fe<sup>3+</sup> precipitation at pH >3.
Experimental Replication : Control dissolved oxygen, chelating agents, and light exposure to isolate variables .
Methodological Best Practices
Q. What strategies ensure reproducibility in trace-level detection of 2,4-dichlorophenol-d4 in complex matrices?
- Methodology :
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges, eluted with acetone:hexane (3:7).
- Instrumentation : Use HRAM-MS (Orbitrap) with a resolving power >60,000 to distinguish isotopic clusters.
- QA/QC : Spike recovery tests (85–110%) and blank corrections to mitigate matrix interference .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility values for 2,4-dichlorophenol-d4?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
